hemoglobin Saverne
Description
Properties
CAS No. |
119467-97-9 |
|---|---|
Molecular Formula |
C4H7NO4S2 |
Synonyms |
hemoglobin Saverne |
Origin of Product |
United States |
Scientific Research Applications
Structural Properties
The structural properties of Hemoglobin Saverne are pivotal to understanding its functionality and potential applications. The elongated beta chains consist of 156 amino acid residues, which contribute to the variant's instability and altered oxygen-binding characteristics. This instability can lead to hemolytic anemia, as the abnormal hemoglobin precipitates within red blood cells, forming Heinz bodies that are associated with increased erythrocyte destruction .
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Amino Acid Length | 156 residues |
| Mutation | His143Pro |
| Stability | Unstable |
| Oxygen Affinity | High |
| Cooperativity | Low |
Functional Implications
The functional implications of this compound are significant, particularly in the context of hemoglobin-related diseases. Due to its high oxygen affinity, this variant may be beneficial in conditions where increased oxygen delivery is necessary. However, its instability poses risks of hemolysis and related complications.
Clinical Applications
- Sickle Cell Disease : Research suggests that variants like Hb Saverne could provide insights into treatments for sickle cell disease by understanding how altered hemoglobin phenotypes can affect disease severity and treatment outcomes .
- Thalassemia Syndromes : Similar to sickle cell disease, thalassemia syndromes may benefit from studies on Hb Saverne due to its unique properties that influence oxygen transport and stability .
- Oxygen-Carrying Therapeutics : The high affinity for oxygen makes Hb Saverne a candidate for developing novel oxygen carriers in therapeutic applications, particularly for ischemic diseases where targeted oxygen delivery is crucial .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with Hb Saverne presented with severe hemolytic anemia requiring regular monitoring and potential interventions such as splenectomy due to the formation of Heinz bodies and associated complications.
- Case Study 2 : Research involving patients with varying levels of hemoglobin F indicated that understanding the dynamics of Hb Saverne could lead to improved therapeutic strategies for managing sickle cell disease by manipulating hemoglobin levels .
Comparison with Similar Compounds
Hemoglobin Saverne vs. Hemoglobin E (HbE)
- Mutation Type :
- Structural Impact :
- Clinical Manifestations: HbE: Associated with mild hemolytic anemia, particularly in compound heterozygotes (e.g., HbE/β-thalassemia) .
- Diagnosis: Both variants are detectable via high-performance liquid chromatography (HPLC), though retention times differ due to structural disparities .
This compound vs. Other Unstable Hemoglobins (e.g., Hb Köln, Hb Hammersmith)
- Mutation Type: Unstable variants typically involve amino acid substitutions (e.g., Hb Köln: β98Val→Met) that disrupt heme binding or subunit interactions. Hb Saverne: Unique elongation due to a frameshift mutation .
- Functional Consequences :
- Diagnostic Differentiation: DNA sequencing and mass spectrometry are critical for distinguishing Hb Saverne from other unstable variants .
Diagnostic Approaches
Chromatographic Techniques
Molecular and Database Resources
- HbVar Database : Catalogs this compound and ~2,000 other variants, providing mutation-specific data for clinical correlation .
- DNA Sequencing : Essential for confirming the single-base deletion and frameshift in the beta-globin gene .
Data Table: Key Comparisons of Hemoglobin Variants
| Variant | Mutation Type | Structural Change | Clinical Impact | Diagnostic Clues |
|---|---|---|---|---|
| Hb Saverne | Single-base deletion (beta) | Elongated beta chain | Potential instability/hemolysis | HPLC retention shift, DNA analysis |
| HbE | βE26K substitution | Altered beta-chain stability | Mild anemia, microcytosis | HPLC, electrophoresis |
| Hb Köln | β98Val→Met substitution | Heme pocket destabilization | Severe hemolytic anemia | Heat stability test, mass spectrometry |
Preparation Methods
Hemolysate Preparation Techniques
The isolation of hemoglobin variants like Hb Saverne begins with the preparation of hemolysates—solutions containing lysed red blood cells (RBCs) and liberated hemoglobin. Traditional methods, such as the Chernoff procedure, involve washing RBCs in saline, lysing them with water, and removing stroma using lipid solvents like toluene. However, modern approaches leveraging chelating agents have gained prominence due to their efficiency and stability.
A patented method utilizes ethylenedinitrilo-tetraacetic acid (EDTA) tetrasodium salt to lyse RBCs and bind metallic ions in hemoglobin. In this protocol:
-
Washing : Anti-coagulated whole blood is washed three times with 0.85% saline to remove plasma and leukocytes.
-
Lysis : Washed RBCs are combined with a 0.2% EDTA tetrasodium salt solution in a 3:1 ratio (solution:RBCs).
-
Agitation : The mixture is shaken vigorously for 15 seconds, yielding a stable hemolysate ready for electrophoresis without stroma removal.
This method reduces preparation time to under five minutes and enhances hemoglobin stability, critical for preserving Hb Saverne’s labile structure during downstream analyses.
Electrophoretic Separation and Quantification
Hb Saverne’s identification relies on electrophoretic techniques to separate abnormal hemoglobin fractions. Isoelectric focusing (IEF) revealed an abnormal band constituting 35% of total hemoglobin in the index case. The Cyanmethemoglobin method—recommended by the World Health Organization—provides precise quantification:
-
Dilution : Blood is mixed with Drabkin’s reagent (potassium ferricyanide, potassium cyanide, and phosphate buffer) to convert hemoglobin to cyanmethemoglobin.
-
Spectrophotometry : Absorbance at 540 nm is measured, with Hb Saverne’s concentration calculated using a pre-established standard curve.
Table 1: Comparison of Hemolysate Preparation Methods
| Method | Steps | Time Required | Stability | Stroma Removal |
|---|---|---|---|---|
| Chernoff (Traditional) | 6–8 steps | 45–60 minutes | Low | Required |
| EDTA Chelation | 3 steps | <5 minutes | High | Not required |
Structural Characterization of this compound
Amino Acid Sequencing and Elongation Analysis
Structural studies of Hb Saverne employed Edman degradation and mass spectrometry to identify the β-chain elongation. Key findings include:
-
Substitution : Histidine at position 143 (β143) is replaced by proline, disrupting the α-helical structure.
-
C-Terminal Extension : The β-chain extends by 10 residues (147–156), mirroring Hb Cranston’s sequence.
The elongation arises from a frameshift mutation in the β-globin gene, altering the stop codon and permitting translation of additional codons.
Functional Properties and Stability Profiling
Oxygen Binding Dynamics
Hb Saverne exhibits altered oxygen affinity due to its elongated β-chain:
-
High Affinity : P50 (partial pressure at 50% saturation) is 12 mmHg (normal: 26–30 mmHg).
-
Reduced Cooperativity : Hill coefficient (n) of 1.8 (normal: 2.8–3.0).
These properties stem from impaired subunit interactions and destabilized T (tense) to R (relaxed) state transitions.
Thermal and Chemical Stability
Heat denaturation assays showed Hb Saverne precipitates at 45°C (vs. 50°C for HbA), indicating reduced thermal stability. Similarly, isopropanol instability tests demonstrated precipitation within 5 minutes (vs. >20 minutes for HbA).
Table 2: Functional Properties of Hb Saverne vs. Normal Hemoglobin
| Parameter | Hb Saverne | Normal Hemoglobin |
|---|---|---|
| Oxygen Affinity (P50) | 12 mmHg | 26–30 mmHg |
| Hill Coefficient (n) | 1.8 | 2.8–3.0 |
| Thermal Stability | 45°C | 50°C |
Comparative Analysis with Other Elongated Hemoglobin Variants
Clinical Implications of Structural Elongation
Elongated hemoglobin variants often precipitate as Heinz bodies, leading to RBC membrane damage and hemolysis. In Hb Saverne, the β143Pro substitution exacerbates this by destabilizing the heme pocket, facilitating oxidative denaturation.
Advances in Synthesis Rate Measurement
Stable Isotope Techniques
Pulse-labeling with [15N]-glycine enabled in vivo measurement of Hb Saverne’s synthesis rate (SynHb). Studies revealed a turnover rate of 0.8% per day (vs. 0.5% for HbA), reflecting compensatory erythropoiesis in hemolytic anemia.
Equation 1: Hemoglobin Synthesis Rate Calculation
Where and represent isotopic ratios of heme and RBC glycine, respectively .
Q & A
Q. Methodological Guidance :
- Sample Preparation : Use potassium EDTA tubes (lavender-top) for blood collection to prevent coagulation and ensure stability for hemoglobin analysis .
- Separation Techniques : Employ cation-exchange chromatography to isolate this compound, leveraging its unique electrophoretic mobility compared to wild-type hemoglobin. Validate purity via high-performance liquid chromatography (HPLC) with UV-Vis detection at 415 nm (heme-specific absorbance) .
- Quality Control : Include control samples (e.g., hemoglobin A and S) to verify assay specificity. Document pre-analytical variables (e.g., storage temperature, time-to-processing) to minimize degradation .
Basic Research Question: How can researchers validate the structural integrity of this compound using spectroscopic methods?
Q. Methodological Guidance :
- Circular Dichroism (CD) : Analyze secondary structure by measuring far-UV CD spectra (190–250 nm). Compare with wild-type hemoglobin to detect conformational changes due to amino acid substitutions .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight and identify post-translational modifications. Cross-reference with databases like UniProt for variant verification .
- Data Interpretation : Normalize spectra against buffer blanks and account for environmental factors (e.g., pH, temperature) that may alter spectral profiles .
Advanced Research Question: How should researchers address discrepancies in reported oxygen-binding affinity values for this compound?
Q. Methodological Guidance :
- Controlled Replication : Standardize experimental conditions (e.g., 37°C, pH 7.4, 150 mM NaCl) across labs to minimize variability. Use tonometry for precise oxygen tension calibration .
- Meta-Analysis : Aggregate data from multiple studies and apply mixed-effects models to account for heterogeneity. Use tools like PRISMA guidelines for systematic reviews to identify bias in data collection .
- Conflict Resolution : Investigate methodological differences (e.g., use of purified hemoglobin vs. whole blood) that may explain divergent results. Perform Bland-Altman plots to assess inter-study agreement .
Advanced Research Question: What statistical approaches optimize the correlation of this compound variants with clinical outcomes?
Q. Methodological Guidance :
- Cohort Design : Use longitudinal studies with matched controls to account for confounding variables (e.g., age, comorbidities). Stratify analysis by phenotype severity (e.g., anemia, thrombosis) .
- Multivariate Regression : Include covariates such as hemoglobin concentration, erythrocyte lifespan, and inflammatory markers. Apply machine learning (e.g., random forests) to identify non-linear relationships .
- Power Analysis : Calculate sample size requirements using pilot data to ensure statistical significance (α = 0.05, β = 0.2). Report confidence intervals and p-values with adjustments for multiple comparisons .
Advanced Research Question: How can researchers resolve contradictions in this compound’s stability under oxidative stress?
Q. Methodological Guidance :
- Controlled Stress Assays : Expose purified this compound to H₂O₂ or superoxide radicals under standardized conditions. Measure denaturation via turbidity assays or thioflavin T fluorescence .
- Comparative Studies : Include wild-type hemoglobin and known unstable variants (e.g., hemoglobin Köln) as controls. Use differential scanning calorimetry (DSC) to quantify thermal stability .
- Data Harmonization : Apply the CONSORT checklist for reporting experimental parameters (e.g., reagent concentrations, incubation times) to enhance reproducibility .
Basic Research Question: What assays are most reliable for detecting this compound in heterogeneous patient populations?
Q. Methodological Guidance :
- Screening Tests : Use cellulose acetate electrophoresis at alkaline pH (8.6) for initial identification. Confirm with capillary zone electrophoresis (CZE) for higher resolution .
- Molecular Diagnostics : Design allele-specific PCR primers targeting the Saverne mutation (e.g., β-globin gene codon 38). Validate with Sanger sequencing .
- Cross-Validation : Compare results with mass spectrometry to rule out interference from co-migrating variants (e.g., hemoglobin D-Punjab) .
Advanced Research Question: What strategies mitigate sampling bias in epidemiological studies of this compound prevalence?
Q. Methodological Guidance :
- Stratified Sampling : Divide populations by geographic region, ethnicity, and age to ensure representativeness. Use cluster sampling in endemic areas .
- Bias Adjustment : Apply inverse probability weighting to correct for underrepresentation of asymptomatic carriers. Use bootstrapping to estimate confidence intervals .
- Ethical Reporting : Disclose limitations in sampling frames (e.g., exclusion of rural populations) and their potential impact on prevalence estimates .
Table 1: Key Methodological Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
